REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4](Cl)[N:3]=1.[OH-].[NH4+:12]>>[Cl:8][C:6]1[N:7]=[C:2]([CH3:1])[N:3]=[C:4]([NH2:12])[C:5]=1[NH2:9] |f:1.2|
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Name
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|
Quantity
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1.05 g
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Type
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reactant
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Smiles
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CC1=NC(=C(C(=N1)Cl)N)Cl
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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[OH-].[NH4+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=NC(=C(C(=N1)Cl)N)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The vial was sealed
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
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Details
|
under the same reaction conditions
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Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=NC(=N1)C)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |